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Compound of Interest

Compound Name: Shp2-IN-31

Cat. No.: B15615576 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Allosteric SHP2 Inhibitors

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, has emerged as a critical node in oncogenic signaling. Acting downstream

of receptor tyrosine kinases (RTKs), SHP2 is a key activator of the RAS-mitogen-activated

protein kinase (MAPK) pathway, making it a compelling target for cancer therapy. The

development of allosteric inhibitors, which lock SHP2 in an inactive conformation, has marked a

significant advancement in targeting this previously challenging phosphatase. This guide

provides a detailed comparison of Shp2-IN-31 against other prominent SHP2 inhibitors:

TNO155, RMC-4630, and SHP099, with a focus on their biochemical and cellular potency,

pharmacokinetic profiles, and preclinical in vivo efficacy.

At a Glance: Key SHP2 Inhibitors
All four compounds discussed are allosteric inhibitors that bind to a tunnel-like pocket at the

interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP)

domains. This binding stabilizes SHP2 in its auto-inhibited state, thereby preventing its

activation and downstream signaling.

Quantitative Data Comparison
The following tables summarize the available quantitative data for Shp2-IN-31 and its

comparators. Direct head-to-head comparisons are limited in the literature; therefore, data from

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15615576?utm_src=pdf-interest
https://www.benchchem.com/product/b15615576?utm_src=pdf-body
https://www.benchchem.com/product/b15615576?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


various studies are presented, and experimental conditions should be considered when

interpreting these values.

Table 1: Biochemical and Cellular Potency of SHP2 Inhibitors

Inhibitor
Biochemical
IC50 (SHP2)

Cellular p-ERK
Inhibition IC50

Cell Line(s) for
p-ERK Assay

Selectivity

Shp2-IN-31 13 nM[1][2] Not specified Not specified

>769-fold vs.

SHP1 (>10,000

nM)[1][2]

TNO155 11 nM[3] Not specified Not specified
Highly selective

for SHP2[3]

RMC-4630 Not specified 4-7 nM[4]
CAL-12T, NCI-

H1666, H508[4]

Potent and

selective[1]

SHP099 71 nM[3] ~250 nM[2]
MDA-MB-468,

KYSE520[2]

No activity

against SHP1[3]

Table 2: Preclinical Pharmacokinetics of SHP2 Inhibitors in Mice

Inhibitor
Dosing
Route

Tmax T1/2
Oral
Bioavailabil
ity (F%)

Reference

Shp2-IN-31 Not specified Not specified Not specified Not specified
Data not

available

TNO155 Oral
~1.1 hours (in

humans)

~34 hours (in

humans)
Not specified [5]

RMC-4630 Oral Not specified Not specified

Orally

bioavailable[1

]

Data not

available

SHP099 Oral Not specified Not specified

Orally

bioavailable[6

]

Data not

available
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Note: Detailed preclinical pharmacokinetic data for these compounds in mice is not readily

available in the public domain. The data for TNO155 is from human clinical trials and is

provided for context.

Table 3: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

Inhibitor
Xenograft
Model

Dosing
Regimen

Tumor Growth
Inhibition (TGI)

Reference

Shp2-IN-31
RTK/KRAS-

driven models
Not specified

Inhibits tumor

growth
[1][2]

TNO155 CT26 syngeneic
20 mg/kg, PO,

BID

Significant tumor

growth inhibition
[5]

RMC-4630
LUN092 (KRAS

G12C)

30 mg/kg, PO,

daily
96% [7]

SHP099 KYSE520
75 mg/kg, PO,

daily

Marked tumor

growth inhibition
[2]

SHP099 MC38 syngeneic Not specified
Significant tumor

growth inhibition
[5]

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for evaluation, the following

diagrams are provided.
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SHP2 signaling pathway and point of inhibition.
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Experimental Workflow: Cellular p-ERK Inhibition Assay

1. Cell Seeding
Seed cancer cells in multi-well plates

and allow to adhere overnight.

2. Compound Treatment
Treat cells with a serial dilution of
SHP2 inhibitor (e.g., Shp2-IN-31)

for a defined period (e.g., 2-4 hours).

3. Cell Lysis
Lyse cells in buffer containing

protease and phosphatase inhibitors.

4. Protein Quantification
Determine protein concentration
of cell lysates (e.g., BCA assay).

5. SDS-PAGE & Western Blot
Separate proteins by SDS-PAGE and

transfer to a PVDF membrane.

6. Immunoblotting
Probe membrane with primary antibodies

against p-ERK and total ERK,
followed by HRP-conjugated

secondary antibodies.

7. Detection & Analysis
Detect chemiluminescence and quantify

band intensities. Normalize p-ERK to
total ERK and calculate IC50 values.

Click to download full resolution via product page

Workflow for a cellular p-ERK inhibition assay.
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Detailed Experimental Protocols
Biochemical SHP2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SHP2

protein.

Materials:

Full-length recombinant human SHP2 protein.

A phosphopeptide substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.05%

Brij-35).

SHP2 inhibitors (Shp2-IN-31, TNO155, RMC-4630, SHP099) dissolved in DMSO.

384-well assay plates.

A fluorescence plate reader.

Procedure:

Prepare serial dilutions of the inhibitor compounds in DMSO.

Add the diluted compounds to the assay plate.

Add the SHP2 enzyme to the wells and incubate for a specified time (e.g., 15-30 minutes) at

room temperature to allow for compound binding.

Initiate the enzymatic reaction by adding the DiFMUP substrate.

Monitor the fluorescence signal over time using a plate reader (Excitation/Emission ~355/460

nm).

Calculate the rate of the enzymatic reaction and determine the concentration of inhibitor

required for 50% inhibition (IC50) by fitting the data to a dose-response curve.
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Cellular p-ERK Inhibition Assay (Western Blot)
This method assesses the ability of an inhibitor to block SHP2-mediated signaling within a

cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Materials:

Cancer cell line of interest (e.g., KYSE520, NCI-H358).

Complete cell culture medium.

SHP2 inhibitors dissolved in DMSO.

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels, buffers, and electrophoresis apparatus.

PVDF membrane and transfer apparatus.

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

HRP-conjugated secondary antibody.

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

Seed cells in 6-well plates and culture until they reach 70-80% confluency.

Starve the cells in serum-free medium for 4-6 hours.

Pre-treat the cells with serial dilutions of the SHP2 inhibitor for 2-4 hours.

Stimulate the cells with an appropriate growth factor (e.g., EGF or HGF) for 10-15 minutes to

induce ERK phosphorylation.
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Wash the cells with ice-cold PBS and lyse them on ice.

Clear the lysates by centrifugation and determine the protein concentration of the

supernatant.

Normalize the protein concentrations and prepare samples for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and then incubate with the primary antibody against p-ERK.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using an ECL substrate.

Strip the membrane and re-probe with an antibody against total ERK for normalization.

Quantify the band intensities and calculate the IC50 value for p-ERK inhibition.

In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

Materials:

Immunocompromised mice (e.g., nude or NOD/SCID mice).

Cancer cell line for tumor implantation (e.g., KYSE520, a cell line known to be sensitive to

SHP2 inhibition).

SHP2 inhibitors formulated for oral gavage.

Vehicle control.

Calipers for tumor measurement.

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
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Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Administer the SHP2 inhibitor or vehicle to the respective groups according to the planned

dosing schedule (e.g., once or twice daily oral gavage).

Measure tumor volume with calipers every 2-3 days.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., pharmacodynamic marker analysis by western blot or

immunohistochemistry).

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle

control group.

Conclusion
Shp2-IN-31 is a potent and highly selective allosteric inhibitor of SHP2 with demonstrated anti-

tumor activity in preclinical models. Its biochemical potency is comparable to that of TNO155

and appears to be more potent than SHP099. While direct comparative data for cellular activity,

pharmacokinetics, and in vivo efficacy are not fully available, the initial data suggests that

Shp2-IN-31 is a promising compound in the growing landscape of SHP2 inhibitors. Further

head-to-head studies are warranted to fully delineate its profile relative to other clinical-stage

inhibitors like TNO155 and RMC-4630. The provided experimental protocols offer a framework

for such comparative evaluations, which will be crucial for advancing the most effective SHP2-

targeted therapies to the clinic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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